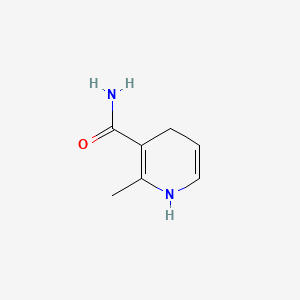

Methyl-1,4-dihydronicotinamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

102273-35-8 |

|---|---|

Molecular Formula |

C7H10N2O |

Molecular Weight |

138.17 |

IUPAC Name |

2-methyl-1,4-dihydropyridine-3-carboxamide |

InChI |

InChI=1S/C7H10N2O/c1-5-6(7(8)10)3-2-4-9-5/h2,4,9H,3H2,1H3,(H2,8,10) |

InChI Key |

CNYXZQHNCXRBJB-UHFFFAOYSA-N |

SMILES |

CC1=C(CC=CN1)C(=O)N |

Synonyms |

3-Pyridinecarboxamide,1,4-dihydro-2-methyl-(9CI) |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Chemical Properties and Applications of 1-Methyl-1,4-dihydronicotinamide (MNAH)

[1]

Executive Summary

1-Methyl-1,4-dihydronicotinamide (MNAH) serves as the quintessential biomimetic model for the reduced coenzyme NADH (Nicotinamide Adenine Dinucleotide).[1] By retaining the redox-active dihydropyridine ring while stripping away the complex adenosine diphosphate ribose moiety, MNAH allows researchers to isolate and study the fundamental kinetics of hydride transfer mechanisms. This guide provides a rigorous technical analysis of MNAH’s physicochemical properties, synthesis, spectroscopic signatures, and redox behavior, serving as a definitive reference for its use in kinetic isotope effect (KIE) studies and radical scavenging assays.

Physicochemical Profile

MNAH is defined by its 1,4-dihydropyridine core, which confers both its specific UV-Vis absorption profile and its susceptibility to oxidative and acid-catalyzed degradation.

Table 1: Physicochemical Specifications

| Property | Value / Description |

| Chemical Name | 1-Methyl-1,4-dihydronicotinamide |

| Abbreviation | MNAH (or N-Me-NADH) |

| CAS Registry Number | 17750-23-1 |

| Molecular Formula | C |

| Molecular Weight | 138.17 g/mol |

| Appearance | Yellow crystalline solid |

| Melting Point | 73–84°C (Decomposes) |

| Solubility | Soluble in DMF, DMSO, Ethanol; Moderate in PBS (pH 7.[2][3]2) |

| Storage | -80°C, under inert atmosphere (Argon/Nitrogen), protected from light |

| pKa (N1-H) | ~ -1.45 (Calculated); Neutral at physiological pH |

Spectroscopic Characterization

The spectroscopic identity of MNAH is distinct from its oxidized pyridinium form (MNA

UV-Visible Spectroscopy

The hallmark of MNAH is the loss of aromaticity in the pyridine ring, resulting in a characteristic absorption band in the near-UV region.

- : 356–360 nm (Solvent dependent)

-

Molar Extinction Coefficient (

): ~4,400 – 6,200 M -

Diagnostic Utility: The disappearance of the 360 nm peak and the emergence of a peak at 260 nm (characteristic of the oxidized pyridinium ring) is the standard metric for assaying hydride transfer activity.

Fluorescence

Unlike the non-fluorescent oxidized form (MNA

-

Excitation (

): ~360 nm -

Emission (

): ~450 nm (Broad band) -

Application: Used in stopped-flow kinetic measurements where high sensitivity is required to detect minute rates of hydride transfer.

Synthesis and Preparation Protocol

Objective: Synthesis of MNAH via the dithionite reduction of N-methylnicotinamide iodide.

Safety Note: Sodium dithionite is a potent reducing agent and can release SO

Protocol:

-

Reagents:

-

N-Methylnicotinamide iodide (Substrate)

-

Sodium dithionite (Na

S -

Sodium bicarbonate (NaHCO

, Buffer) -

Deoxygenated water and Dichloromethane (DCM)

-

-

Reaction:

-

Dissolve N-methylnicotinamide iodide (1 eq) in deoxygenated water (0.1 M).

-

Add NaHCO

(excess) to maintain basic pH (critical to prevent acid decomposition). -

Under Argon flow, add Na

S

-

-

Extraction:

-

Extract the aqueous layer 3x with Dichloromethane (DCM).

-

Dry combined organic layers over anhydrous Na

SO

-

-

Purification:

-

Concentrate in vacuo at low temperature (<30°C) to prevent thermal decomposition.

-

Recrystallize from ethanol/ether if necessary.

-

Figure 1: Synthesis workflow for MNAH via dithionite reduction.

Redox Chemistry and Mechanism[2][5][6]

MNAH is a obligate hydride donor (H

Hydride Transfer Mechanism

The transfer of hydride from C4 of MNAH to a substrate (e.g., a ketone or imine) is the core biomimetic function. This process is often concerted but can exhibit significant Kinetic Isotope Effects (KIE) if the C4-H bond breaking is the rate-limiting step.

-

Primary KIE: Replacing C4-H with C4-D typically yields

values between 2.0 and 6.0, confirming C-H bond scission in the transition state. -

Redox Potential: The

(MNA

Radical Scavenging

MNAH reacts with reactive oxygen species (ROS) such as hydroxyl radicals (HO[4][5]•) and hydroperoxyl radicals (HOO[4][1][6]•).

- ).

-

Mechanism vs HO•: Diffusion-limited reaction involving electron transfer and radical adduct formation.[4]

Figure 2: Mechanism of hydride transfer from MNAH to a generic substrate.

Stability and Handling: The Acid Sensitivity

A critical, often overlooked property of MNAH is its acid lability . Unlike the oxidized MNA

The "Acid Modification" Reaction

In the presence of acid (pH < 6), the C5-C6 double bond undergoes hydration.

-

Protonation: Protonation occurs at C5.

-

Hydration: Water attacks C6.

-

Result: Formation of a tetrahydropyridine species (often called the "primary acid product") which has negligible redox activity and absorbs at ~290 nm rather than 360 nm.

Experimental Implication: All kinetic assays must be performed in buffered systems (pH 7.0–8.0). Stock solutions should be prepared in slightly basic buffers or organic solvents (DMSO) to prevent spontaneous degradation.

Figure 3: Acid-catalyzed decomposition pathway of MNAH.

References

-

Chemical Identity & Properties: PubChem. N-methyl-1,4-dihydronicotinamide (CID 192942). National Library of Medicine. Link

-

Radical Scavenging Kinetics: Vo, Q.V., et al. (2024).[3] The radical scavenging activity of 1-methyl-1,4-dihydronicotinamide: theoretical insights into the mechanism, kinetics and solvent effects. RSC Advances. Link

-

Biomimetic Synthesis: BenchChem Technical Support. N-Methyl-1,4-Dihydronicotinamide (MNADH): A Technical Guide. Link

-

Serine Racemase Inhibition: Bruno, S., et al. (2016).[2] Human serine racemase is allosterically modulated by NADH and reduced nicotinamide derivatives.[2] Biochemical Journal. Link

-

Hydride Transfer Thermodynamics: Zhu, X.Q., et al. (2000). Thermodynamics and kinetics of the hydride-transfer cycles for 1-aryl-1,4-dihydronicotinamide. Journal of Organic Chemistry (via PubMed). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 1-Methyl-1,4-dihydronicotinamide|Nicotinamide Derivative [benchchem.com]

- 5. The radical scavenging activity of 1-methyl-1,4-dihydronicotinamide: theoretical insights into the mechanism, kinetics and solvent effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The radical scavenging activity of 1-methyl-1,4-dihydronicotinamide: theoretical insights into the mechanism, kinetics and solvent effects - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. pubs.rsc.org [pubs.rsc.org]

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Methyl-1,4-dihydronicotinamide (MNAH)

Foreword: The Significance of 1-Methyl-1,4-dihydronicotinamide (MNAH) as an NADH Mimic

In the landscape of biochemical and pharmacological research, the study of redox processes is paramount to understanding cellular metabolism, signaling, and disease pathogenesis. At the heart of many of these processes lies the coenzyme nicotinamide adenine dinucleotide (NADH). However, the inherent complexity and cost of working directly with NADH have driven the scientific community to seek out simpler, more stable, and synthetically accessible analogs. 1-Methyl-1,4-dihydronicotinamide (MNAH), also referred to as N-methyl-1,4-dihydronicotinamide, has emerged as a important tool in this endeavor.[1]

As a derivative of the nicotinamide moiety of NADH, MNAH isolates the core 1,4-dihydropyridine ring system responsible for the hydride transfer reactions that are central to the biological activity of its parent coenzyme. This structural simplification allows for a focused investigation of the fundamental mechanisms of hydride transfer and antioxidant capabilities inherent to the dihydronicotinamide scaffold.[1] MNAH serves as a potent radical scavenger and a fundamental biomimetic model for studying the redox biology of NADH, making it an invaluable tool for researchers, scientists, and drug development professionals.[1] This guide provides a comprehensive overview of the synthesis, purification, and characterization of MNAH, grounded in established chemical principles and validated experimental protocols.

I. The Chemical Synthesis of 1-Methyl-1,4-dihydronicotinamide: A Mechanistic and Practical Approach

The most common and efficient method for the synthesis of MNAH involves the chemical reduction of a commercially available precursor, N-methylnicotinamide iodide. The reducing agent of choice for this transformation is sodium dithionite (Na₂S₂O₄), an inexpensive and effective reagent for the reduction of pyridinium salts.[1]

A. The Underlying Chemistry: A Tale of Hydride Transfer

The core of this synthesis is the reduction of the pyridinium ring in N-methylnicotinamide iodide. The reaction proceeds via the transfer of a hydride ion (H⁻) to the C4 position of the pyridinium ring, resulting in the formation of the 1,4-dihydropyridine structure.

The Reaction Mechanism: The reduction of a substituted pyridine with sodium dithionite involves the initial formation of a sodium sulfinate intermediate. This intermediate is relatively stable under basic conditions but will decompose in neutral or acidic conditions to yield the final dihydropyridine product.[1]

Causality Behind Experimental Choices:

-

Inert Atmosphere: The synthesis is conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation of the newly formed, electron-rich dihydropyridine ring by atmospheric oxygen.

-

Deoxygenated Water: Similarly, the use of deoxygenated water as a solvent minimizes the presence of dissolved oxygen, which could lead to unwanted side reactions and a lower yield of the desired product.

-

Sodium Bicarbonate: The addition of sodium bicarbonate is crucial for maintaining a slightly basic pH. This is important for two reasons: it facilitates the dissolution of N-methylnicotinamide iodide and, more critically, it helps to stabilize the sodium dithionite reducing agent, which is prone to decomposition in acidic conditions.

-

Freshly Prepared Sodium Dithionite Solution: Sodium dithionite is unstable in aqueous solutions and readily decomposes. Therefore, it is imperative to use a freshly prepared solution to ensure its reducing capacity is at its maximum.

B. Detailed Experimental Protocol for the Synthesis of MNAH

This protocol is a self-validating system, where careful adherence to each step ensures the successful synthesis of MNAH.

Materials:

-

N-methylnicotinamide iodide

-

Sodium dithionite (Na₂S₂O₄)

-

Sodium bicarbonate (NaHCO₃)

-

Deoxygenated water

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas supply

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve N-methylnicotinamide iodide in deoxygenated water to a concentration of approximately 0.1 M.

-

Buffering: Add an excess of sodium bicarbonate to the solution to maintain a basic pH.

-

Inert Atmosphere: Gently bubble argon or nitrogen gas through the solution for 10-15 minutes to ensure an inert atmosphere. Maintain a gentle stream of the inert gas over the reaction mixture throughout the synthesis.

-

Addition of Reducing Agent: While stirring the solution at room temperature, slowly add a freshly prepared aqueous solution of sodium dithionite (approximately 1.5 to 2.0 molar equivalents) dropwise.

-

Reaction Time: Continue stirring the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by the disappearance of the yellow color of the N-methylnicotinamide iodide solution.

-

Work-up and Extraction: Upon completion of the reaction, transfer the aqueous mixture to a separatory funnel. Extract the product with dichloromethane (3 x 50 mL). The organic layers will contain the MNAH.

-

Drying and Solvent Removal: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the solution to remove the drying agent and then remove the dichloromethane solvent using a rotary evaporator under reduced pressure.

-

Final Product: The resulting solid is 1-Methyl-1,4-dihydronicotinamide (MNAH).

II. Structural and Spectroscopic Characterization of MNAH

Confirmation of the successful synthesis and purity of MNAH is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

A. UV-Visible Spectroscopy: The Signature of the Dihydropyridine Ring

UV-Vis spectroscopy is a rapid and effective method for confirming the formation of the 1,4-dihydropyridine ring system. While the starting material, N-methylnicotinamide iodide, has a single absorption maximum around 260 nm, the product, MNAH, exhibits a characteristic second absorption band at approximately 356 nm.[2] This new peak is indicative of the extended conjugation in the dihydropyridine ring and is a hallmark of NADH and its analogs.[3]

Experimental Protocol for UV-Vis Spectroscopy:

-

Prepare a dilute solution of the synthesized MNAH in a suitable solvent (e.g., ethanol or phosphate-buffered saline, pH 7.2).

-

Use a quartz cuvette to measure the absorbance spectrum from 200 to 400 nm.

-

Confirm the presence of the characteristic absorbance maximum at approximately 356 nm.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Proof

NMR spectroscopy provides the most detailed structural information, allowing for the unambiguous identification of MNAH. Both ¹H and ¹³C NMR are essential for a complete characterization.

¹H NMR Spectroscopy: The proton NMR spectrum is crucial for confirming the presence and connectivity of all protons in the molecule. The characteristic signals for the dihydropyridine ring protons, the methyl group protons, and the amide protons are expected in specific regions of the spectrum.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, showing distinct resonances for each unique carbon atom in the MNAH molecule, including the carbons of the dihydropyridine ring, the methyl group, and the carbonyl carbon of the amide group.

| Characterization Technique | Expected Outcome for MNAH |

| UV-Visible Spectroscopy | Absorbance maximum at approximately 356 nm.[2] |

| ¹H NMR Spectroscopy | Characteristic signals for protons at C2, C4, C5, and C6 positions, as well as methyl and amide protons. |

| ¹³C NMR Spectroscopy | Distinct resonances for the carbons of the dihydropyridine ring, the methyl group, and the carbonyl carbon. |

| Mass Spectrometry (ESI-MS) | Expected molecular ion peak [M+H]⁺ at m/z 139.0866.[1] |

Table 1: Summary of Expected Characterization Data for MNAH.

Experimental Protocol for NMR Spectroscopy:

-

Dissolve a small amount of the purified MNAH in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

-

Process the data and assign the peaks based on their chemical shifts, multiplicities, and integration values.

III. Stability and Storage of MNAH

Like its parent compound NADH, MNAH is susceptible to degradation, particularly in acidic conditions and in the presence of oxygen.[4] For long-term storage, it is recommended to keep the solid compound at -20°C or -80°C. Solutions of MNAH should be prepared fresh and used promptly. If storage of a solution is necessary, it should be kept at a low temperature and protected from light. The stability of dihydronicotinamide derivatives is generally lower in acidic pH, with an increased rate of degradation.[4]

IV. Conclusion: A Versatile Tool for Redox Biology

This guide has provided a comprehensive and technically sound overview of the synthesis and characterization of 1-Methyl-1,4-dihydronicotinamide. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently prepare and validate this valuable NADH mimic. The accessibility and well-defined properties of MNAH make it an indispensable tool for a wide range of applications, from fundamental studies of redox mechanisms to the development of novel therapeutic agents targeting oxidative stress-related diseases.

References

-

PubChem. (n.d.). N-methyl-1,4-dihydronicotinamide. Retrieved from [Link]

- Aboul-Enein, H. Y., & Ali, I. (2003). Dihydronicotinamide riboside: synthesis from nicotinamide riboside chloride, purification and stability studies. RSC Advances, 11(31), 12683-12691.

- Gopalan, A. I., & Lee, K. P. (2020). NAD Analogs in Aid of Chemical Biology and Medicinal Chemistry. Molecules, 25(21), 5148.

-

YouTube. (2021, September 3). Sodium Dithionite Reduction Mechanism | Organic Chemistry. Retrieved from [Link]

- Ueda, T., & Miura, T. (1998). Study of NADH stability using ultraviolet-visible spectrophotometric analysis and factorial design. Analytical Biochemistry, 260(1), 50-55.

-

ResearchGate. (2025, August 6). Dithionite adducts of pyridinium salts: Regioselectivity of formation and mechanisms of decomposition. Retrieved from [Link]

- Google Patents. (n.d.). Use of NADPH and NADH analogs in the measurement of enzyme activities and metabolites.

-

RSC Publishing. (n.d.). Dihydronicotinamide riboside: synthesis from nicotinamide riboside chloride, purification and stability studies. Retrieved from [Link]

-

MDPI. (2024, November 19). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, January 20). Absorbance and Fluorescence Analysis of NAD and NADH. Retrieved from [Link]

-

RSC Publishing. (n.d.). Reduction of some 1-substituted pyridinium salts. Retrieved from [Link]

-

National Science Foundation. (n.d.). Dihydronicotinamide riboside: synthesis from nicotinamide riboside chloride, purification and stability studies. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis. Retrieved from [Link]

-

PMC. (2021, June 14). Dihydronicotinamide riboside: synthesis from nicotinamide riboside chloride, purification and stability studies. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Benzyl-1,4-dihydronicotinamide. Retrieved from [Link]

-

PhytoBank. (n.d.). 13C NMR Spectrum (PHY0111659). Retrieved from [Link]

- Vo, Q. V., Ho, N. T., & Mechler, A. (2024). The radical scavenging activity of 1-methyl-1,4-dihydronicotinamide: theoretical insights into the mechanism, kinetics and solvent effects. RSC Advances, 14(50), 37196-37201.

-

PMC. (2024, November 19). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. Retrieved from [Link]

-

PubMed. (2024, November 19). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. Retrieved from [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

-

International Journal of Research Culture Society. (2017). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. Retrieved from [Link]

-

PMC. (2024, November 20). The radical scavenging activity of 1-methyl-1,4-dihydronicotinamide: theoretical insights into the mechanism, kinetics and solvent effects. Retrieved from [Link]

-

LabAlley. (n.d.). 1-Methyl-1, 4-dihydronicotinamide, min 97%, 5 mg. Retrieved from [Link]

Sources

The Practitioner's Handbook on Methyl-1,4-dihydronicotinamide (MNA): A Superior, Stabilized NADH Analog for Advanced Redox Biology Research

Audience: Researchers, scientists, and drug development professionals.

Abstract: The inherent instability of reduced nicotinamide adenine dinucleotide (NADH) in aqueous solutions presents a persistent challenge in biochemical and cellular research, leading to experimental variability and compromised data integrity. This technical guide introduces Methyl-1,4-dihydronicotinamide (MNA), a chemically robust analog designed to overcome the limitations of NADH. By strategically placing a methyl group on the pyridinium nitrogen, MNA achieves significantly enhanced stability, particularly under acidic conditions, without sacrificing its core function as a hydride donor. This document provides a comprehensive overview of MNA's physicochemical properties, a comparative analysis of its stability against NADH, and detailed, field-tested protocols for its synthesis, quantification, and application in enzymatic assays. As a self-validating system, these protocols are designed to ensure reproducibility and accuracy, empowering researchers to achieve more reliable and consistent results in their exploration of redox biochemistry.

The Foundational Challenge: Inherent Instability of NADH

Nicotinamide adenine dinucleotide (NAD) is a pivotal coenzyme found in all living cells, existing in both an oxidized (NAD+) and a reduced (NADH) form.[1][2] The NAD+/NADH redox couple is central to cellular metabolism, acting as a critical shuttle for electrons in a vast number of enzymatic reactions.[2] While essential, the reduced form, NADH, is notoriously unstable in vitro, especially in acidic environments.[3][4]

This instability stems from the susceptibility of the dihydropyridine ring to acid-catalyzed hydration, which disrupts the conjugated system and abolishes its ability to act as a hydride donor.[5] This degradation leads to a loss of activity and can introduce significant artifacts in experimental setups, particularly in long-duration kinetic studies or high-throughput screens. Factors such as buffer composition, pH, and temperature all significantly impact the rate of NADH degradation.[6] For instance, phosphate buffers have been shown to accelerate NADH degradation compared to organic buffers like Tris or PIPES.[6]

This core problem necessitates the use of freshly prepared solutions, introduces variability, and complicates the interpretation of data, driving the need for more stable and reliable alternatives.

MNA: A Structurally Engineered Solution for Enhanced Stability

This compound (MNA), also referred to as MNAH, represents a streamlined and stabilized version of the active moiety of NADH. It consists of the core 1,4-dihydropyridine ring responsible for hydride transfer but is chemically fortified by a methyl group at the N1 position.

Mechanism of Enhanced Stability

The primary degradation pathway for NADH in acidic solution is the protonation of the dihydropyridine ring, followed by the addition of water to form a non-functional hydrated species. The N1-methyl group in MNA provides a critical structural shield. By replacing the ribose sugar moiety with a simple methyl group, MNA sterically hinders the approach of water molecules and electronically stabilizes the dihydropyridine ring system. This modification significantly slows the rate of acid-catalyzed decomposition. Research on related analogs has shown that methylation of the nicotinamide ring can increase acid stability by a factor of 5 to 20 compared to the unmodified structure.[7] This chemical robustness is the cornerstone of MNA's utility as an NADH analog.

Comparative Physicochemical Properties: MNA vs. NADH

The utility of MNA as an NADH substitute is grounded in its comparable redox potential and spectral properties, coupled with its superior stability.

Spectral Characteristics

Like NADH, MNA exhibits a characteristic absorbance maximum around 340-360 nm, which is absent in its oxidized form.[1] This allows for direct spectrophotometric monitoring of its concentration and its consumption in enzymatic reactions, using the same principles as traditional NADH-based assays.

| Property | NADH | This compound (MNA) | Rationale for Significance |

| Molar Mass | 663.43 g/mol | 138.17 g/mol | Lower molecular weight simplifies molarity calculations and reduces cost per mole. |

| Absorbance λmax | ~340 nm | ~356 nm | Similar λmax allows for use in standard spectrophotometers with minimal adjustment. |

| Stability in Acid (pH < 7) | Highly labile; rapid degradation | Significantly more stable | Crucial for assays performed below neutral pH or for long-term experiments. |

| Stability in Neutral/Alkaline Buffer | Moderately stable; degrades over hours/days | Highly stable | Provides longer shelf-life for prepared solutions and greater consistency in assays. |

| Enzyme Compatibility | Natural cofactor for many dehydrogenases | Serves as a hydride donor for many dehydrogenases, though kinetic parameters may differ. | Allows MNA to substitute for NADH in a wide range of biochemical assays. |

Stability Under Common Assay Conditions

The following table summarizes the known stability issues of NADH and contrasts them with the expected performance of MNA, providing a clear rationale for choosing the analog in specific experimental contexts.

| Condition | NADH Behavior | MNA (Expected Behavior) | Experimental Implication |

| Acidic Buffer (pH 4-6) | Rapid degradation, half-life of minutes.[4] | High stability, with degradation rates orders of magnitude lower.[7] | MNA is the superior choice for studying enzymes with acidic pH optima. |

| Phosphate Buffer (pH 7.4, 25°C) | Degradation rate of ~34 µM/day from a 2mM solution.[5] | Significantly lower degradation rate. | For long-term experiments (> few hours), MNA provides more reliable results. |

| Tris Buffer (pH 8.5, 25°C) | Relatively stable, degradation rate of ~11 µM/day from a 2mM solution.[5] | Very high stability. | While NADH is more stable here, MNA offers extended stability for multi-day experiments. |

| Elevated Temperature (37°C) | Degradation rate significantly increases with temperature.[6] | More resistant to thermal degradation due to overall chemical stability. | MNA ensures greater cofactor integrity in assays run at physiological temperatures. |

Experimental Protocols: A Self-Validating Framework

The following protocols are designed to provide a robust framework for the synthesis, quality control, and application of MNA. Each step includes internal checks and expert commentary to ensure experimental integrity.

Synthesis of this compound (MNA)

This protocol describes the chemical reduction of a methylated nicotinamide salt to produce MNA. The key to success is the exclusion of oxygen, which can re-oxidize the product.

Materials:

-

N-methylnicotinamide iodide (or chloride)

-

Sodium dithionite (Na₂S₂O₄)

-

Sodium bicarbonate (NaHCO₃)

-

Deoxygenated water (prepared by bubbling with Argon or N₂ for at least 30 minutes)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

Step-by-Step Methodology:

-

Preparation of Precursor: In a round-bottom flask, dissolve N-methylnicotinamide iodide in deoxygenated water to a final concentration of 0.1 M.

-

Buffering: Add an excess of sodium bicarbonate to the solution to maintain a basic pH, which is crucial for the stability of the dithionite reducing agent.

-

Inert Atmosphere: Begin stirring the solution and maintain a gentle, continuous stream of an inert gas (Argon or N₂) over the surface of the liquid to prevent oxidation.

-

Reduction: Prepare a fresh solution of sodium dithionite (~1.5 molar equivalents) in deoxygenated water. Add this solution dropwise to the stirring N-methylnicotinamide iodide solution at room temperature. A color change (typically to yellow) should be observed, indicating the formation of the dihydropyridine product.

-

Reaction Monitoring (Self-Validation): Allow the reaction to stir at room temperature for 1-2 hours. The reaction progress can be monitored by taking a small aliquot, diluting it, and checking for the appearance of the characteristic absorbance peak around 356 nm.

-

Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer three times with equal volumes of dichloromethane. MNA is organic-soluble and will move into the DCM layer.

-

Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator under reduced pressure. Avoid excessive heat.

-

Storage: The resulting yellow solid is MNA. For long-term stability, store it as a solid under an inert atmosphere at -20°C or below.

Quality Control: Purity and Concentration Determination

Accurate quantification is essential for reproducible experiments. This is achieved via UV-Vis spectrophotometry.

Methodology:

-

Stock Solution: Prepare a stock solution of the synthesized MNA in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5).

-

Spectrophotometry: Measure the absorbance of a diluted aliquot at 356 nm.

-

Concentration Calculation: Use the Beer-Lambert law (A = εcl) to determine the concentration. The molar extinction coefficient (ε) for MNA at ~356 nm is approximately 7,400 M⁻¹cm⁻¹.

-

Expert Note: It is critical to determine the precise λmax on your specific instrument, as it can vary slightly. Perform a wavelength scan from 300 nm to 400 nm on a diluted sample to identify the peak absorbance.

-

-

Purity Check (Self-Validation): A common impurity is the oxidized N-methylnicotinamide cation. This species does not absorb at 356 nm. A qualitative check of purity can be made by observing a single, well-defined peak during the wavelength scan. For more rigorous purity analysis, HPLC is recommended.

Protocol: Using MNA in a Lactate Dehydrogenase (LDH) Enzymatic Assay

This protocol adapts a standard LDH assay to use MNA. The assay monitors the oxidation of MNA to its non-absorbing form, resulting in a decrease in absorbance at 356 nm.

Principle: Pyruvate + MNA + H⁺ <-->(LDH)--> L-Lactate + MNA⁺

Materials:

-

Purified Lactate Dehydrogenase (e.g., from rabbit muscle or bovine heart)

-

MNA stock solution (quantified as per Protocol 4.2)

-

Sodium Pyruvate stock solution (e.g., 100 mM)

-

Assay Buffer: 100 mM Tris-HCl, pH 7.5

-

UV-compatible 96-well plate or cuvettes

-

Spectrophotometer capable of reading at 356 nm.

Step-by-Step Methodology:

-

Master Mix Preparation: Prepare a master mix containing the assay buffer and sodium pyruvate. The final concentration of pyruvate should be saturating (typically 1-5 mM) to ensure the reaction rate is dependent on the MNA concentration.

-

MNA Titration (Self-Validation & Causality):

-

Expert Rationale: The affinity (Km) of LDH for MNA may be different from its affinity for NADH. The N1-methyl group, while conferring stability, is a structural alteration at the active site interface. It is probable that the Km for MNA will be higher (lower affinity) than for NADH. Therefore, it is essential to determine a suitable working concentration.

-

Procedure: Set up a series of reactions with a fixed, low amount of LDH and varying final concentrations of MNA (e.g., 10 µM to 500 µM).

-

Analysis: Measure the initial reaction rate (V₀) at each MNA concentration by monitoring the decrease in A₃₅₆ over time. Plot V₀ versus [MNA] to generate a Michaelis-Menten curve. This allows you to select an MNA concentration that is at or above the Km for subsequent experiments, ensuring the enzyme is not limited by the cofactor concentration.

-

-

Standard Assay Setup: Based on the titration, choose a fixed, saturating concentration of MNA (e.g., 200 µM).

-

In a cuvette or well, combine:

-

Assay Buffer

-

Sodium Pyruvate (to final concentration of ~2.3 mM)

-

MNA (to final concentration of ~200 µM)

-

-

-

Initiate Reaction: Add a small, fixed amount of LDH enzyme solution to initiate the reaction. The amount of enzyme should be chosen to produce a linear decrease in absorbance for at least 2-3 minutes.

-

Data Acquisition: Immediately place the cuvette/plate in the spectrophotometer and record the absorbance at 356 nm every 15-30 seconds for 3-5 minutes.

-

Calculation of Activity: Calculate the rate of reaction (ΔA₃₅₆/min) from the linear portion of the curve. Convert this to enzyme activity (Units/mL) using the Beer-Lambert law and the molar extinction coefficient of MNA.

-

Activity (µmol/min/mL) = (ΔA/min) / ε * (Reaction Volume / Enzyme Volume) * 1000

-

Visualization of Key Concepts

Chemical Structures and Reaction

Caption: Workflow for MNA synthesis, quality control, and application.

Limitations and Considerations

While MNA is a powerful tool, researchers must be aware of several considerations:

-

Altered Enzyme Kinetics: As discussed, the structural modification in MNA can alter its binding affinity (Km) and turnover rate (Vmax) with certain enzymes compared to NADH. It is incorrect to assume that kinetic parameters determined with NADH are directly transferable. A preliminary kinetic characterization, as described in Protocol 4.3, is always recommended.

-

Not a Perfect Metabolic Mimic: MNA lacks the adenosine monophosphate portion of NADH, which can be a crucial recognition element for some enzymes. Therefore, MNA may not be a suitable substrate for all NADH-dependent enzymes, particularly those with complex allosteric regulation involving the full cofactor structure.

-

Redox Potential: While functionally similar, the precise redox potential of MNA may differ slightly from that of NADH, which could be a factor in highly sensitive thermodynamic studies.

Conclusion

This compound stands out as a superior alternative to NADH for a wide range of in vitro biochemical and enzymatic applications. Its enhanced chemical stability, particularly in acidic and neutral aqueous solutions, directly addresses the primary limitation of its natural counterpart. By minimizing cofactor degradation, MNA enables more robust, reproducible, and reliable experimental outcomes. The protocols and validation steps detailed in this guide provide researchers with a comprehensive framework to synthesize, quantify, and effectively utilize MNA, thereby advancing the quality and integrity of research in redox biology and drug discovery.

References

-

Glass, R. S., et al. (2001). Enhanced acid stability of a reduced nicotinamide adenine dinucleotide (NADH) analogue. Chemical Communications, (20), 2098–2099. [Link]

-

Talaiezadeh, A., et al. (2015). Kinetic characterization of lactate dehydrogenase in normal and malignant human breast tissues. Cancer & Metabolism, 3(1), 1-9. [Link]

-

Van der Veen, D. R., et al. (2019). Dihydronicotinamide riboside is a potent NAD+ concentration enhancer in vitro and in vivo. Journal of Biological Chemistry, 294(23), 9137-9146. [Link]

-

Vo, Q. V., et al. (2024). The radical scavenging activity of 1-methyl-1,4-dihydronicotinamide: theoretical insights into the mechanism, kinetics and solvent effects. RSC Advances, 14(50), 37196-37201. [Link]

-

Schmiesing, J., et al. (2024). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. Catalysts, 14(1), 1. [Link]

-

Rover Jr, L., et al. (1998). Study of NADH stability using ultraviolet-visible spectrophotometric analysis and factorial design. Analytical Biochemistry, 260(1), 50-55. [Link]

-

Wikipedia contributors. (2024). Nicotinamide adenine dinucleotide. Wikipedia, The Free Encyclopedia. [Link]

-

Trammell, S. A., et al. (2016). Emerging therapeutic roles for NAD+ metabolism in mitochondrial and age-related disorders. Nature Reviews Drug Discovery, 15(12), 831-847. [Link]

-

Lu, H., et al. (2018). A mechanistic kinetic description of lactate dehydrogenase elucidating cancer diagnosis and inhibitor evaluation. Scientific Reports, 8(1), 1-11. [Link]

-

Camacho-Pereira, J., et al. (2016). Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels. Bio-protocol, 6(16). [Link]

-

Fukuwatari, T., & Shibata, K. (2006). Comparison of metabolic fates of nicotinamide, NAD+ and NADH administered orally and intraperitoneally. Journal of nutritional science and vitaminology, 52(2), 142-148. [Link]

-

ResearchGate. (2013). How can I calculate the enzyme activity of LDH by using the reduction in NADH at 340nm?. ResearchGate Q&A. [Link]

-

Woenckhaus, C., & Cetto, A. (1993). Structure/activity relationship of adenine-modified NAD derivatives with respect to porcine heart lactate dehydrogenase isozyme H4 simulated with molecular mechanics. European journal of biochemistry, 214(1), 243-251. [Link]

-

Powers, J. L., et al. (2007). Lactate Dehydrogenase Kinetics and Inhibition using a Microplate Reader. Journal of the Georgia Public Health Association, 2(1), 1. [Link]

-

University of Delaware. (n.d.). Laboratory 5 Enzyme Kinetics. University of Delaware Course Material. [Link]

-

Van der Veen, D. R., et al. (2024). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. Catalysts, 14(1), 1. [Link]

-

ResearchGate. (2013). How can I calculate the enzyme activity of LDH by using the reduction in NADH at 340nm?. ResearchGate Q&A. [Link]

-

Wikipedia contributors. (2024). Nicotinamide adenine dinucleotide. Wikipedia, The Free Encyclopedia. [Link]

-

Wikipedia contributors. (2024). Nicotinamide adenine dinucleotide. Wikipedia, The Free Encyclopedia. [Link]

-

Camacho-Pereira, J., et al. (2016). Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels. Bio-protocol, 6(16). [Link]

-

Fukuwatari, T., & Shibata, K. (2006). Comparison of metabolic fates of nicotinamide, NAD+ and NADH administered orally and intraperitoneally. Journal of nutritional science and vitaminology, 52(2), 142-148. [Link]

-

Fukuwatari, T., & Shibata, K. (2006). Comparison of metabolic fates of nicotinamide, NAD+ and NADH administered orally and intraperitoneally. Journal of nutritional science and vitaminology, 52(2), 142-148. [Link]

Sources

- 1. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 2. NAD vs. NADH [nad.com]

- 3. Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. docs.nrel.gov [docs.nrel.gov]

- 5. Study of NADH stability using ultraviolet-visible spectrophotometric analysis and factorial design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enhanced acid stability of a reduced nicotinamide adenine dinucleotide (NADH) analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

theoretical studies on the reactivity of Methyl-1,4-dihydronicotinamide

An In-depth Technical Guide to the Theoretical Reactivity of Methyl-1,4-dihydronicotinamide

Abstract

This compound (MNA), a primary analogue of the reduced form of nicotinamide adenine dinucleotide (NADH), serves as a critical model for investigating redox biochemistry.[1][2][3] Its simplified structure allows for high-level theoretical and computational analysis, providing fundamental insights into the mechanisms of hydride transfer and antioxidant activity central to biological systems. This guide offers a comprehensive exploration of the theoretical studies on MNA's reactivity, intended for researchers, scientists, and professionals in drug development. We will delve into the quantum chemical methodologies employed, dissect the core reaction pathways—including hydride transfer and radical scavenging—and analyze the kinetic and thermodynamic factors that govern these processes. The overarching goal is to bridge theoretical understanding with practical applications in catalysis, antioxidant design, and pharmacology.

Introduction: MNA as a Model for Biological Redox Chemistry

Nicotinamide adenine dinucleotide (NAD) and its reduced form, NADH, constitute a fundamental redox pair essential for cellular metabolism and energy production.[2] The core function of NADH lies in its ability to donate two electrons and a proton, typically in the form of a hydride ion (H⁻), to facilitate a vast array of biochemical transformations.[4] However, the structural complexity of NADH presents significant challenges for detailed computational modeling.

To circumvent this, researchers utilize simplified structural mimics. This compound (MNA, also denoted as MNAH) is one of the most effective and widely studied analogues.[1][3] By retaining the reactive 1,4-dihydropyridine ring—the active center of NADH—while replacing the bulky adenosine diphosphate ribose moiety with a simple methyl group, MNA provides an experimentally and computationally tractable model.[1][5] Understanding the intrinsic reactivity of MNA through theoretical studies is paramount for elucidating enzymatic mechanisms, designing novel catalysts, and developing therapeutic agents that can modulate oxidative stress.[6]

Theoretical & Computational Methodologies

The study of reaction mechanisms at the molecular level is greatly enhanced by computational chemistry, which provides insights into transient structures and energetic landscapes that are often inaccessible through experimental means alone.[7][8]

The Power of Density Functional Theory (DFT)

For investigating the reactivity of organic molecules like MNA, Density Functional Theory (DFT) has become the method of choice.[9][10] DFT offers a favorable balance between computational cost and accuracy, making it possible to model complex reaction pathways.[11] It calculates the electronic energy of a system based on its electron density, allowing for the optimization of molecular geometries and the location of transition states—the highest energy points along a reaction coordinate.[11][12] This information is crucial for determining activation energies, which govern the rate of a chemical reaction.[13][14]

A Generalized Computational Workflow

A typical theoretical study of MNA reactivity follows a structured protocol to ensure robust and verifiable results. The process involves geometry optimization of reactants, locating the transition state for a specific reaction, and confirming that this transition state correctly connects the reactants to the desired products.

Core Reaction Mechanisms of MNA

Theoretical studies have illuminated several key pathways through which MNA exhibits its reactivity. These mechanisms are often in competition, with the dominant pathway depending on the nature of the substrate and the surrounding environment.

Hydride Transfer

The quintessential reaction of MNA, mirroring that of NADH, is the transfer of a hydride ion (H⁻) from its C4 position to an electrophilic substrate.[4] This process is fundamental to the reduction of various functional groups, such as carbonyls and imines.[15] Computational studies model this as a concerted step where the C4-H bond is broken while a new H-Substrate bond is formed. DFT calculations are instrumental in determining the activation barrier for this transfer, which is a key indicator of the reaction's feasibility and rate.[16]

Radical Scavenging and Antioxidant Activity

MNA and other 1,4-dihydropyridine derivatives are potent radical scavengers, a property extensively explored through theoretical calculations.[1][2][3] This activity is particularly relevant in the context of oxidative stress, where reactive oxygen species (ROS) can cause cellular damage.[2] Theoretical models have been used to evaluate MNA's efficacy against highly reactive radicals like the hydroxyl radical (HO•) and the hydroperoxyl radical (HOO•).[1][17]

These studies reveal three primary mechanisms for radical scavenging:

-

Formal Hydrogen Transfer (FHT): This involves the direct transfer of a hydrogen atom (H•) from MNA to the radical. For the less reactive HOO• radical, calculations show that H-abstraction from the C4–H bond is the overwhelmingly dominant mechanism.[1][3][17]

-

Single Electron Transfer (SET): MNA donates an electron to the radical, forming the MNA radical cation and a corresponding anion. This pathway is more significant in polar media which can stabilize the resulting charged species.[1][2]

-

Radical Adduct Formation (RAF): The radical directly adds to one of the carbon atoms of the MNA ring. This pathway is particularly relevant for the highly reactive and indiscriminate HO• radical, which can attack multiple sites on the MNA molecule.[1][2][17]

Factors Influencing Reactivity: A Kinetic and Thermodynamic Perspective

The rate and outcome of MNA's reactions are not intrinsic properties alone but are heavily influenced by external factors. Chemical kinetics provides the framework for understanding these influences.[18][19]

The Role of the Substrate

Theoretical studies consistently show that the nature of the reacting partner is a primary determinant of the reaction mechanism.

-

Highly Reactive Radicals (e.g., HO•): Due to its extreme reactivity, the HO• radical reacts with MNA at diffusion-limited rates.[1][2] The reaction barriers are very low (as low as 0.1 kcal/mol for attack at the C4 position), and multiple pathways, including FHT, SET (in polar media), and RAF, are operative.[2][3]

-

Less Reactive Radicals (e.g., HOO•): The reaction with the more stable HOO• radical is more selective. Calculations confirm that the mechanism is almost exclusively FHT from the C4 position, with a significantly higher activation barrier compared to the reaction with HO•.[1][3] This makes the reaction with HOO• a better benchmark for comparing the antioxidant potential of different molecules.[1][2]

Solvent Effects

The solvent environment plays a critical role, particularly in differentiating between electron transfer and hydrogen transfer mechanisms.

-

Polar Solvents (e.g., Water): Aqueous environments stabilize charged intermediates. Consequently, the SET mechanism becomes more competitive and can be a significant pathway, especially with highly electrophilic substrates.[1]

-

Nonpolar Solvents (e.g., Lipids): In nonpolar media, which mimic the interior of cell membranes, charge separation is energetically unfavorable. As a result, mechanisms involving neutral species, such as FHT and RAF, are dominant.[17]

Quantitative Insights from Theoretical Kinetics

Computational chemistry allows for the direct calculation of key kinetic and thermodynamic parameters that govern reactivity.

| Reaction | Medium | Dominant Mechanism(s) | Calculated Rate Constant (M⁻¹s⁻¹) | Activation Barrier (kcal/mol) |

| MNA + HO• | Gas Phase | FHT, RAF | 2.22 x 10¹³ (diffusion-limited) | 0.1 (at C4) |

| MNA + HOO• | Lipid | FHT (from C4-H) | 2.00 x 10⁴ | Not specified |

| MNA + HOO• | Water (pH 5.6) | FHT (from C4-H) | 3.84 x 10⁵ | Not specified |

Table 1: Summary of theoretical kinetic data for MNA radical scavenging reactions. Data sourced from multiple computational studies.[1][2][3]

Experimental Protocol: A Step-by-Step Guide to a DFT Calculation

To provide a practical understanding, the following is a detailed protocol for a representative theoretical experiment: calculating the activation energy for hydride transfer from MNA to a generic carbonyl substrate (e.g., formaldehyde) using a quantum chemistry software package like Gaussian.

Objective: Determine the transition state geometry and activation energy for the hydride transfer from MNA to formaldehyde.

Methodology:

-

Step 1: Geometry Optimization of Reactants and Products

-

Build the initial 3D structures of MNA, formaldehyde (reactant), the MNA cation (MNA⁺), and the methoxide anion (products).

-

Perform a full geometry optimization and frequency calculation for each molecule. A common level of theory is the B3LYP functional with a 6-31G(d,p) basis set.

-

Confirm that all optimized structures have zero imaginary frequencies, indicating they are true energy minima. Record the final electronic energies.

-

-

Step 2: Locating the Transition State (TS)

-

Construct an initial guess for the transition state structure, placing the MNA and formaldehyde molecules in close proximity with the C4-H bond of MNA partially broken and a new C-H bond to the formaldehyde carbon partially formed.

-

Perform a transition state search using an algorithm like the Berny optimization (Opt=TS).

-

The software will attempt to find a first-order saddle point on the potential energy surface.

-

-

Step 3: TS Verification

-

Once the optimization converges, perform a frequency calculation on the resulting TS structure.

-

A true transition state must have exactly one imaginary frequency. This frequency corresponds to the motion along the reaction coordinate—in this case, the transfer of the hydride from MNA to the carbonyl carbon.

-

-

Step 4: Intrinsic Reaction Coordinate (IRC) Calculation

-

To confirm that the located TS connects the intended reactants and products, perform an IRC calculation.

-

This calculation maps the reaction pathway downhill from the TS in both the forward and reverse directions.

-

The forward reaction path should lead to the optimized geometries of the MNA⁺ and methoxide products, while the reverse path should lead back to the MNA and formaldehyde reactants.

-

-

Step 5: Calculation of Energies

-

Using the final electronic energies (often corrected with zero-point vibrational energies), calculate:

-

Activation Energy (ΔE‡): E(TS) - [E(MNA) + E(Formaldehyde)]

-

Reaction Energy (ΔE_rxn): [E(MNA⁺) + E(Methoxide)] - [E(MNA) + E(Formaldehyde)]

-

-

Applications and Future Directions

The theoretical understanding of MNA's reactivity has significant implications for applied science.

-

Rational Design of Antioxidants: By modeling how structural modifications affect the C4-H bond dissociation energy and reaction barriers, computational studies can guide the synthesis of more potent 1,4-dihydropyridine-based antioxidants.[6]

-

Biocatalysis and Coenzyme Regeneration: MNA is used in systems for the regeneration of the expensive NADH coenzyme.[5][20] Theoretical models can help optimize the efficiency of hydride transfer to NAD⁺ or other substrates, improving the sustainability of enzymatic reactors.[20]

-

Drug Development: The 1,4-dihydropyridine scaffold is present in numerous approved drugs, such as calcium channel blockers.[21] Quantitative Structure-Activity Relationship (QSAR) studies, often employing descriptors calculated by DFT, correlate molecular properties with biological activity, accelerating the discovery of new drug candidates.[9]

Future theoretical work will likely focus on more complex systems, using hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods to model MNA's reactivity within the active site of an enzyme, providing a more accurate picture of its behavior in a biological context.[22]

Conclusion

Theoretical studies, predominantly leveraging Density Functional Theory, have provided profound insights into the reactivity of this compound. As a model for the biological coenzyme NADH, MNA's reactions are characterized by competing mechanisms, including hydride transfer, formal hydrogen transfer, and single electron transfer. The dominant pathway is dictated by a delicate interplay between the intrinsic nature of the reacting substrate and the polarity of the solvent environment. The quantitative data on reaction kinetics and thermodynamics derived from these computational models are not merely academic; they provide a predictive framework that is actively guiding the rational design of novel antioxidants, catalysts, and therapeutic agents. As computational power continues to grow, these theoretical approaches will become ever more crucial in translating molecular-level understanding into real-world chemical and biomedical innovation.

References

- The radical scavenging activity of 1-methyl-1,4-dihydronicotinamide: theoretical insights into the mechanism, kinetics and solvent effects. RSC Publishing.

- The radical scavenging activity of 1-methyl-1,4- dihydronicotinamide: theoretical insights into the mechanism, kinetics and. RSC Publishing.

- The radical scavenging activity of 1-methyl-1,4-dihydronicotinamide: theoretical insights into the mechanism, kinetics and solvent effects. PMC.

- The radical scavenging activity of 1-methyl-1,4-dihydronicotinamide: theoretical insights into the mechanism, kinetics and solvent effects.

- Physical-chemical and in silico Studies of 1,4-dihydropyridine Deriv

- The kinetics of lumiflavin reduction by N-methyl-1,4-dihydronicotinamide. PubMed.

- Studies Of 1, 4-Dihydropyridine Derivatives For Anti-Breast Cancer (MCF-7) Activities: Combinations Of DFT-QSAR And Docking Methods. New York Science Journal.

- Mimic of the Cellular Antioxidant Defense System for a Sustainable Regeneration of Nicotinamide Adenine Dinucleotide (NAD). PMC - NIH.

- Decoding the CO2 Reduction Mechanism of a Highly Active Organometallic Manganese Electrocatalyst: Direct Observation of a Hydride Intermediate and Its Implications.

- Mechanistic Studies of Hydride Transfer to Imines from a Highly Active and Chemoselective Manganate Catalyst. Journal of the American Chemical Society.

- (a) NAD + and 1,4-NADH. (b) mNAD + s, including NMN + , BNA + , and MNA...

- Theoretical study of the kinetics of reactions of the monohalogenated methanes with

- 1,4-Dihydropyridine Derivatives: Dihydronicotinamide Analogues-Model Compounds Targeting Oxid

- Density functional study on the CO oxidation reaction mechanism on MnN 2 -doped graphene.

- Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology. PubMed.

- Computational study of hydride generation and transfer a, QM/MM...

- Density Functional Theory Calculations and Analysis of Reaction Pathways for Reduction of Nitric Oxide by Hydrogen on Pt(111).

- DFT study on the reaction mechanisms and stereoselectivities of NHC-catalyzed [2 + 2] cycloaddition between arylalkylketenes and electron-deficient benzaldehydes. Organic & Biomolecular Chemistry (RSC Publishing).

- Chemical kinetics. Wikipedia.

- Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. MDPI.

- Chemical kinetics - Reaction R

- Kinetics and Collision Theory. Harper College.

- THEORY OF REACTION R

- Structure and Reduction of NAD to NADH. YouTube.

Sources

- 1. The radical scavenging activity of 1-methyl-1,4-dihydronicotinamide: theoretical insights into the mechanism, kinetics and solvent effects - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. The radical scavenging activity of 1-methyl-1,4-dihydronicotinamide: theoretical insights into the mechanism, kinetics and solvent effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. 1,4-Dihydropyridine Derivatives: Dihydronicotinamide Analogues-Model Compounds Targeting Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Theoretical study of the kinetics of reactions of the monohalogenated methanes with atomic chlorine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemical kinetics - Reaction Rates, Theories, Kinetics | Britannica [britannica.com]

- 9. sciencepub.net [sciencepub.net]

- 10. DFT study on the reaction mechanisms and stereoselectivities of NHC-catalyzed [2 + 2] cycloaddition between arylalkylketenes and electron-deficient benzaldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Qualitative Kinetics - Kinetics and Collision Theory [dept.harpercollege.edu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.rsc.org [pubs.rsc.org]

- 18. Chemical kinetics - Wikipedia [en.wikipedia.org]

- 19. dspace.mit.edu [dspace.mit.edu]

- 20. Mimic of the Cellular Antioxidant Defense System for a Sustainable Regeneration of Nicotinamide Adenine Dinucleotide (NAD) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Methyl-1,4-dihydronicotinamide (MNAH): A Mechanistic Guide to ROS Interactions

Topic: Methyl-1,4-dihydronicotinamide Interaction with Reactive Oxygen Species Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This compound (MNAH) serves as the quintessential biomimetic model for Nicotinamide Adenine Dinucleotide (NADH).[1][2][3] By stripping away the adenosine dinucleotide tail, MNAH isolates the chemically active 1,4-dihydropyridine ring, allowing researchers to study hydride (

This guide details the interaction of MNAH with Reactive Oxygen Species (ROS). Understanding these kinetics is critical for drug development, particularly in designing antioxidants, neuroprotective agents, and understanding oxidative stress pathologies where the NAD+/NADH pool is compromised.

Mechanistic Foundations

The reactivity of MNAH is defined by the electronic properties of the dihydropyridine ring. The C4 position is the site of hydride release, while the nitrogen atom regulates electron density.

The Oxidation Pathways

MNAH oxidation to the pyridinium cation (

-

One-Step Hydride Transfer (

): Direct transfer of a proton and two electrons to the oxidant. This is common with two-electron oxidants. -

Single Electron Transfer (SET) - The ROS Pathway:

-

Step 1: MNAH donates one electron to a radical oxidant (e.g.,

), forming the radical cation intermediate ( -

Step 2: Deprotonation or further oxidation leads to the stable pyridinium salt (

).

-

Critical ROS Interactions

-

Hydroxyl Radical (

): Reacts at diffusion-controlled limits via SET.[2] -

Hydroperoxyl Radical (

): The protonated form of superoxide; reacts via hydrogen atom abstraction (HAT) at the C4 position. -

Singlet Oxygen (

): Reacts rapidly, often causing immediate oxidation or physical quenching.

Quantitative Kinetics & Thermodynamics

The following data aggregates kinetic rate constants (

Table 1: Kinetic Rate Constants for MNAH/NADH Oxidation

| ROS / Oxidant | Rate Constant ( | Mechanism | Conditions | Reference |

| Hydroxyl Radical ( | SET / Diffusion Limited | Aqueous, pH 7.0 | [1, 2] | |

| Singlet Oxygen ( | Chemical Quenching | Aerobic, Photo-induced | [3] | |

| Hydroperoxyl Radical ( | H-Abstraction (C4) | Aqueous, pH 5.6 | [1, 4] | |

| Superoxide ( | Negligible Direct Reaction | pH > 7.0 (Unprotonated) | [5] |

*Note: Superoxide anion itself is a poor oxidant of NADH/MNAH. Significant oxidation only occurs when protonated to

Experimental Protocols

Protocol A: Synthesis of MNAH (Dithionite Reduction)

Objective: Generate high-purity MNAH from 1-methylnicotinamide chloride for kinetic studies. Commercial MNAH is often unstable; in situ or fresh preparation is recommended for "Trustworthiness" in data.

Reagents:

-

1-Methyl-3-carbamoylpyridinium chloride (MNA+ Cl-)

-

Sodium Dithionite (

)[2][4][5] -

Sodium Bicarbonate (

)[2] -

Dichloromethane (DCM)

-

Deoxygenated Water (Argon purged)

Workflow:

-

Buffer Prep: Dissolve

(approx. 5 eq) in deoxygenated water. Maintain under Argon flow. -

Reduction: Add MNA+ Cl- (1 eq) to the buffer. Cool to 0°C.

-

Initiation: Add Sodium Dithionite (3-4 eq) slowly. The solution will turn yellow/orange, indicating dihydropyridine formation.

-

Extraction: Extract immediately with anaerobic Dichloromethane (

). MNAH is soluble in organic solvents; salts remain in the aqueous phase. -

Drying: Dry organic layer over anhydrous

, filter, and evaporate solvent under reduced pressure (keep temperature -

Storage: Store at -80°C under Argon. Use within 48 hours.

Protocol B: Kinetic Measurement via Stopped-Flow Spectrophotometry

Objective: Measure the rate of MNAH oxidation by monitoring the disappearance of the characteristic absorption band.

Detection Principle:

-

MNAH:

( -

MNA+: Transparent at 360 nm.

Workflow:

-

Preparation: Prepare MNAH stock (0.1 mM) in phosphate buffer (pH 7.4).

-

Oxidant Generation:

-

For

: Use Fenton chemistry ( -

For

: Use Rose Bengal photosensitizer + 532 nm laser flash.

-

-

Mixing: Load MNAH and Oxidant into separate syringes of the stopped-flow apparatus.

-

Acquisition: Trigger rapid mixing (dead time < 2 ms). Monitor Absorbance at 360 nm.

-

Analysis: Fit the decay curve to a pseudo-first-order exponential (

) to derive

Visualization of Pathways

Figure 1: Oxidation Mechanism of MNAH by ROS

This diagram illustrates the transition from the dihydropyridine ring to the pyridinium cation via the Radical Cation intermediate.

Caption: Dual pathways of MNAH oxidation: Single Electron Transfer (SET) dominant for HO•, and Hydrogen Atom Transfer (HAT) dominant for HOO•.

Figure 2: Experimental Workflow for Kinetic Analysis

A self-validating workflow ensuring sample integrity and accurate data acquisition.

Caption: Step-by-step workflow from precursor reduction to kinetic data acquisition, including a critical Quality Control (QC) checkpoint.

References

-

Vo, Q. V., et al. (2024).[6] "The radical scavenging activity of 1-methyl-1,4-dihydronicotinamide: theoretical insights into the mechanism, kinetics and solvent effects." RSC Advances.

-

Giles, N. M., et al. (2003). "The reactive oxygen species scavenging activity of 1,4-dihydronicotinamides."[2][3] Organic & Biomolecular Chemistry.

-

Brodin, A., et al. (1995). "Oxidation of NADH by singlet oxygen generated by triplet flavin."[7] Biochimica et Biophysica Acta.

-

Cunningham, M. L., et al. (1985). "Kinetics of the reaction of superoxide anion with NADH." Biochimica et Biophysica Acta.

-

BenchChem. (2024). "1-Methyl-1,4-dihydronicotinamide Product Information & Synthesis."

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1-Methyl-1,4-dihydronicotinamide|Nicotinamide Derivative [benchchem.com]

- 3. The radical scavenging activity of 1-methyl-1,4-dihydronicotinamide: theoretical insights into the mechanism, kinetics and solvent effects - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. patents.justia.com [patents.justia.com]

- 5. par.nsf.gov [par.nsf.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. [Oxidation of NADH by singlet oxygen generated by triplet flavin] - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of N-methyl-1,4-dihydronicotinamide: A Technical Guide

Part 1: Executive Summary

N-methyl-1,4-dihydronicotinamide (MNAH) serves as the quintessential "minimalist" model for the biological cofactor NADH. By stripping away the adenosine diphosphate ribose moiety, MNAH isolates the reactive 1,4-dihydropyridine core, allowing researchers to study hydride transfer mechanisms, isotope effects, and redox kinetics without the steric and conformational complexity of the full coenzyme.

This guide synthesizes the critical physicochemical properties of MNAH, providing field-validated protocols for its synthesis, handling, and spectroscopic characterization. It is designed to move beyond basic textbook definitions into the practical realities of using MNAH in high-precision redox assays.

Part 2: Physicochemical Datasheet

| Property | Value / Characteristic | Context |

| Formula | C₇H₁₀N₂O | MW: 138.17 g/mol |

| Appearance | Yellow crystalline solid | Oxidizes to white (MNA+) upon air exposure. |

| 356 nm (Water/PBS) | Extinction coeff. | |

| Fluorescence | Ex: 360 nm | Em: 450–460 nm |

| Redox Potential ( | Slightly more reducing than NADH ( | |

| Solubility | DMSO/DMF: ~15 mg/mLPBS (pH 7.2): ~10 mg/mLEthanol: ~2.5 mg/mL | Hydrophobic enough for organic extraction (DCM), soluble enough for aqueous assays. |

| pKa (C5-H) | Kinetic basicity at C5 is critical | Protonation at C5 initiates acid-catalyzed decomposition (see Section 4). |

| Stability | Air-sensitive; Acid-labile | Must be stored under inert gas (Ar/N₂) at -20°C or -80°C. |

Part 3: Molecular Architecture & Redox Mechanism

The utility of MNAH lies in its electronic structure. The nitrogen lone pair at position 1 participates in conjugation with the C3-carboxamide group, but the ring itself is not aromatic. This "anti-aromatic" character of the 1,4-dihydropyridine ring creates a high-energy ground state that drives the release of a hydride ion (H⁻) to restore aromaticity in the oxidized pyridinium product (MNA+).

Mechanism of Hydride Transfer

MNAH acts as a two-electron donor. The transfer of the hydride (H:⁻) is often coupled with conformational changes in enzymes, but in solution, it follows a direct transfer mechanism to electron-deficient acceptors (e.g., flavins, quinones).

Figure 1: The redox vector of MNAH. The reaction is driven by the thermodynamic stability gained upon aromatization of the dihydropyridine ring.

Part 4: Stability & The "Acid Modification"

A critical, often overlooked property of MNAH is its extreme lability in acidic environments. Unlike the redox reaction (which occurs at C4), acid decomposition attacks the C5-C6 double bond. This is known as the "Acid Modification" reaction, a primary failure mode in improper storage or acidic assay buffers.

The Decomposition Pathway

-

Protonation: The C5 position is kinetically basic. Protons attack here to form an iminium ion intermediate.

-

Hydration: Water attacks the electrophilic C6 position.

-

Product Formation: This results in a 6-hydroxy-1,4,5,6-tetrahydropyridine derivative, which has a distinct UV absorption (~290 nm) and is redox-inactive.

Figure 2: Acid-catalyzed decomposition pathway. Note the shift in absorbance from 356 nm to ~290 nm, which serves as a diagnostic indicator of sample degradation.

Part 5: Experimental Protocols

Protocol 1: Synthesis of MNAH via Dithionite Reduction

Objective: Produce high-purity MNAH from N-methylnicotinamide iodide.

Reagents:

-

N-methylnicotinamide iodide (1.0 eq)

-

Sodium Dithionite (

, 2.5 eq) - Must be fresh/white, not yellowed. -

Sodium Bicarbonate (

, 5.0 eq) -

Solvents: Deoxygenated Water, Dichloromethane (DCM).

Methodology:

-

Deoxygenation: Purge all water and DCM with Argon for 20 minutes. Oxygen is the enemy of yield here.

-

Buffer Prep: Dissolve

in the deoxygenated water in a round-bottom flask under Argon flow. -

Reduction: Add N-methylnicotinamide iodide. Then, add solid

in portions over 5 minutes. The solution will turn bright yellow/orange (characteristic of the dihydropyridine charge transfer). -

Reaction: Stir vigorously under Argon at room temperature for 30–60 minutes.

-

Extraction: Extract the aqueous mixture with anaerobic DCM (

). The product partitions into the organic phase (unlike the starting salt). -

Isolation: Dry the DCM layer over anhydrous

, filter, and evaporate under reduced pressure at low temperature (< 30°C). -

Storage: Store the resulting yellow solid immediately at -80°C under inert atmosphere.

Protocol 2: Spectroscopic Quality Control

Objective: Validate MNAH integrity before use in kinetic assays.

-

Prepare Stock: Dissolve ~1 mg MNAH in 1 mL degassed DMSO.

-

Dilution: Dilute 1:100 into PBS (pH 7.4).

-

Scan: Measure Absorbance from 250 nm to 450 nm.

-

Criteria:

-

Pass: Distinct peak at 356 nm . Ratio of

.[1] -

Fail (Oxidized): No peak at 356 nm; dominant peak at 260 nm (MNA+).

-

Fail (Acid Hydrolysis): Peak shifted to ~290 nm.

-

Part 6: References

-

BenchChem Technical Support. (2025). 1-Methyl-1,4-dihydronicotinamide: Technical Guide to Spectroscopic Properties.Link

-

Cayman Chemical. (2024). Product Information: 1-Methyl-1,4-dihydronicotinamide (Item No. 23226).Link

-

Royal Society of Chemistry. (2024). The radical scavenging activity of 1-methyl-1,4-dihydronicotinamide: theoretical insights into the mechanism.Link

-

National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 192942: N-methyl-1,4-dihydronicotinamide.Link

-

Organic Chemistry Portal. (2025). Sodium Dithionite Reduction Protocols.Link

Sources

A Framework for the Preliminary Investigation of the Biological Activity of a Novel Chemical Entity: A Case Study of MNAH

Abstract: The journey of a novel chemical entity from discovery to a potential therapeutic candidate is a meticulous process, demanding a rigorous and systematic evaluation of its biological activity. This in-depth technical guide provides a comprehensive framework for the preliminary investigation of a novel compound, designated here as MNAH (Mono-N-acetyl-hydrazone). As the specific identity of MNAH is not yet established in scientific literature, this guide will utilize a hypothetical structure to illustrate a robust, multi-faceted approach to its initial biological characterization. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical rationale and practical, field-proven methodologies. The guide emphasizes a logical progression of experiments, from initial cytotoxicity screening to the elucidation of its potential mechanism of action, all while adhering to the principles of scientific integrity and regulatory compliance.

Introduction: The Imperative for a Structured Preliminary Investigation

The early stages of drug discovery are characterized by a high rate of attrition, with many promising compounds failing due to unforeseen toxicity or a lack of efficacy.[1] A well-designed preliminary investigation is therefore critical to de-risk drug candidates, prioritize leads, and accelerate the journey to investigational new drug (IND) status.[2] This guide outlines a strategic approach to the initial in vitro evaluation of a novel compound, using the hypothetical MNAH as a case study.

The primary objectives of this preliminary investigation are threefold:

-

To determine the cytotoxic potential of MNAH across a panel of relevant cell lines.

-

To gain initial insights into the compound's mechanism of action (MoA).[3]

-

To identify potential signaling pathways modulated by MNAH, thereby informing future, more targeted studies.

This process is not merely a series of disparate experiments but a cohesive workflow designed to build a comprehensive initial profile of the compound's biological effects.

MNAH: A Hypothetical Novel Chemical Entity

For the purposes of this guide, we will define MNAH as a novel small molecule with a hypothetical structure featuring a hydrazone linkage and an N-acetyl group. This structure is postulated to possess potential biological activity based on in silico modeling that suggested possible interactions with key cellular signaling proteins. The initial synthesis of MNAH has yielded a pure compound with a confirmed structure via spectroscopic analysis.

Phase 1: Foundational Cytotoxicity Profiling

The first crucial step in evaluating any new compound is to assess its effect on cell viability.[4][5] Cytotoxicity assays are fundamental in early-stage drug development to identify compounds that are toxic to cells and to determine the therapeutic index, which is the ratio of the toxic dose to the therapeutic dose of a drug.[4]

Experimental Design and Rationale

A panel of human cell lines should be selected to represent a diversity of tissue origins and disease states. For MNAH, a preliminary panel could include:

-

HEK293: A non-cancerous human embryonic kidney cell line, to assess general cytotoxicity.

-

A549: A human lung adenocarcinoma cell line, representing a common cancer type.[6]

-

MCF-7: A human breast adenocarcinoma cell line, another prevalent cancer model.[6]

-

HepG2: A human hepatocellular carcinoma cell line, to assess potential hepatotoxicity.[7]

The rationale for this selection is to obtain a preliminary understanding of both on-target (cancer cell) and off-target (non-cancerous cell) cytotoxicity.

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability.[7][8]

Step-by-Step Methodology:

-

Cell Seeding: Plate the selected cell lines in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of MNAH in appropriate cell culture medium. The concentration range should be broad to capture the full dose-response curve (e.g., 0.1 µM to 100 µM).

-

Incubation: Remove the old medium from the cells and add the MNAH-containing medium. Incubate the plates for a standard duration (e.g., 24, 48, and 72 hours) to assess time-dependent effects.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and plot the dose-response curves to determine the IC50 value (the concentration of MNAH that inhibits 50% of cell growth).

Data Presentation

The IC50 values for MNAH across the different cell lines and time points should be summarized in a clear and concise table.

| Cell Line | Incubation Time (h) | MNAH IC50 (µM) |

| HEK293 | 24 | >100 |

| 48 | 85.2 | |

| 72 | 65.7 | |

| A549 | 24 | 45.3 |

| 48 | 22.1 | |

| 72 | 10.5 | |

| MCF-7 | 24 | 52.8 |

| 48 | 28.4 | |

| 72 | 15.2 | |

| HepG2 | 24 | 75.1 |

| 48 | 50.6 | |

| 72 | 32.9 |

Interpretation: The hypothetical data suggests that MNAH exhibits preferential cytotoxicity towards the cancer cell lines (A549 and MCF-7) compared to the non-cancerous HEK293 cell line, with the effect being both dose- and time-dependent. The moderate cytotoxicity in HepG2 cells warrants further investigation into potential hepatotoxicity.

Phase 2: Elucidating the Mechanism of Action